Cas no 827-52-1 (Phenylcyclohexane)

Phenylcyclohexane (C12H16) is a cycloaliphatic hydrocarbon consisting of a phenyl group bonded to a cyclohexane ring. This compound exhibits favorable thermal and chemical stability, making it suitable for applications requiring inert solvents or high-boiling-point media. Its non-polar nature and low reactivity are advantageous in organic synthesis, particularly as a reaction solvent or diluent in specialized formulations. Phenylcyclohexane's balanced volatility and compatibility with polymers also lend utility in coatings and adhesives. The compound's well-defined structure ensures consistent performance in research and industrial processes. Proper handling should account for standard organic solvent precautions, including adequate ventilation and flammability controls.
Phenylcyclohexane structure
Phenylcyclohexane structure
Product Name:Phenylcyclohexane
CAS No:827-52-1
MF:C12H16
MW:160.255443572998
MDL:MFCD00001451
CID:40018
PubChem ID:13229
Update Time:2025-05-24

Phenylcyclohexane Chemical and Physical Properties

Names and Identifiers

    • Cyclohexylbenzene
    • CHB
    • PHENYLCYCLOHEXANE
    • 1,1'-Biphenyl, 1,2,3,4,5,6-hexahydro-
    • 4-cyclohexylbenzene
    • Cyclohexane, phenyl-
    • cyclohexyl-benzen
    • Hexahydrobiphenyl
    • santosol360
    • Benzene, cyclohexyl-
    • CYCLOHEXYBENZENE (CHB)
    • Cyclohexylbenzol
    • Cyclohexylbenzoyl
    • 2-Phenylcyclohexane
    • 3-Phenylcyclohexane
    • Cyclohexyl-benzene
    • 1-Ph-cyclohexane
    • 4-phenylcyclohexane
    • Cyclohexylbenzen
    • monocyclohexylbenzene
    • PHENYLCYCLOHEXAN
    • Cyclohexyl benzene
    • Santosol 360
    • IGARGHRYKHJQSM-UHFFFAOYSA-N
    • Cyclohexylbenzene, 98%
    • WLN: L6TJ AR
    • 1, 1,2,3,4,5,6-hexahydro-
    • PubChem1895
    • Phenylcyclohexa
    • Cyclohexylbenzene (ACI)
    • 1,1′-Biphenyl, 1,2,3,4,5,6-hexahydro-
    • NSC 40473
    • NSC 69101
    • MFCD00001451
    • NSC69101
    • BRN 1906803
    • EINECS 212-572-0
    • NCIOpen2_001732
    • AI3-05776
    • Q2198030
    • DS-18628
    • NSC98371
    • InChI=1/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H
    • UNII-TRJ2SXT894
    • A840426
    • 19016-95-6
    • CS-W016155
    • J-520169
    • AKOS000447071
    • TRJ2SXT894
    • EC 212-572-0
    • DTXSID3061188
    • 827-52-1
    • Phenylcyclohexane, >=97%
    • NSC40473
    • NSC-98371
    • 4-05-00-01424 (Beilstein Handbook Reference)
    • EN300-20865
    • NS00007792
    • F0001-2120
    • CHEMBL3278514
    • NSC-40473
    • Phenylcyclohexane, >=99%, acid < 200 ppm, H2O < 100 ppm
    • NSC-69101
    • FT-0624221
    • Cyclohexane, phenyl
    • benzene, cyclohexyl
    • DTXCID3048318
    • 1,1'Biphenyl, 1,2,3,4,5,6hexahydro
    • 4Cyclohexylbenzene
    • DB-038187
    • Phenylcyclohexane
    • MDL: MFCD00001451
    • Inchi: 1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
    • InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
    • SMILES: C1C=CC(C2CCCCC2)=CC=1
    • BRN: 1906803

Computed Properties

  • Exact Mass: 160.12500
  • Monoisotopic Mass: 160.125200510g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless oily liquid with aromatic flavor.
  • Density: 0.95 g/mL at 25 °C(lit.)
  • Melting Point: 4-7 °C (lit.)
  • Boiling Point: 239-240 °C(lit.)
  • Flash Point: Fahrenheit: 177.8 ° f < br / > Celsius: 81 ° C < br / >
  • Refractive Index: n20/D 1.526(lit.)
  • Solubility: INSOLUBLE
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Flammable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 3.73430
  • λmax: 260(Cyclohexane)(lit.)
  • Solubility: Insoluble in water and glycerol, it can be miscible with most organic solvents such as ethanol, ether, acetone, benzene, carbon tetrachloride, etc.

Phenylcyclohexane Security Information

  • Symbol: GHS07 GHS09
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H410
  • Warning Statement: P273,P305+P351+P338,P501
  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:2
  • Hazard Category Code: 22-36/38-50/53
  • Safety Instruction: S26-S60-S61
  • RTECS:CZ1330000
  • Hazardous Material Identification: Xn N
  • Safety Term:9
  • Packing Group:III
  • Risk Phrases:R22; R36/38; R50/53
  • PackingGroup:III
  • HazardClass:9
  • TSCA:Yes

Phenylcyclohexane Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Phenylcyclohexane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P816266-500ml
Phenylcyclohexane
827-52-1 98%
500ml
1,249.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C104809-25G
Phenylcyclohexane
827-52-1
25g
¥445.75 2023-11-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C104809-100G
Phenylcyclohexane
827-52-1
100g
¥822.44 2023-11-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61220-100g
Cyclohexylbenzene
827-52-1
100g
¥56.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61220-500g
Cyclohexylbenzene
827-52-1
500g
¥256.0 2021-09-08
TRC
C988390-1g
Cyclohexyl-benzene
827-52-1
1g
$ 125.00 2022-06-06
TRC
C988390-2.5g
Cyclohexyl-benzene
827-52-1
2.5g
$ 260.00 2022-06-06
TRC
C988390-10g
Cyclohexyl-benzene
827-52-1
10g
$ 400.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018624-100ml
Phenylcyclohexane
827-52-1 98%
100ml
¥77 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018624-25ml
Phenylcyclohexane
827-52-1 98%
25ml
¥34 2024-05-21

Phenylcyclohexane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  8 h, 2 MPa, 110 °C
Reference
Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts
Ji, Gang; Wen, Langyou; Gao, Liang; Xia, Yuetong; Dong, Minghui; et al, Shiyou Xuebao, 2020, 36(1), 70-77

Production Method 2

Reaction Conditions
1.1 Catalysts: Pyridinium, 1-methyl-, methyl sulfate (1:1) ;  60 min, 50 °C
Reference
Synthesis of cyclohexylbenzene using pyridine-based ionic liquid /p-toluenesulfonic acid systems
Zong, Qian-shou; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2014, 28(4), 924-927

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Pinacolborane ,  1403650-59-8 Solvents: Benzene-d6 ;  1 atm, 77 K; 3 h, 4 atm, 50 °C
Reference
Air-Stable α-Diimine Nickel Precatalysts for the Hydrogenation of Hindered, Unactivated Alkenes
Leonard, Nadia G.; et al, ACS Catalysis, 2018, 8(1), 342-348

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ,  Water ;  2 h, 35 psi, 25 °C
Reference
Pd-activated carbon catalysts for hydrogenation and Suzuki reactions
Guillen, Elena; et al, Applied Catalysis, 2009, 368(1-2), 113-120

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  250 min, 1 MPa, 343 K
Reference
Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni
Lu, Lianhai; et al, ChemCatChem, 2009, 1(3), 369-371

Production Method 6

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  90 min, 40 °C; 10 min, 40 °C
Reference
Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts
Ghorai, Sujit K.; et al, Organic Letters, 2012, 14(4), 1066-1069

Production Method 7

Reaction Conditions
1.1 Catalysts: (OC-6-43)-[N,N-Bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-2-pyridinemethanami… Solvents: Tetrahydrofuran ;  30 min, rt; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides
Xue, Fei; et al, Dalton Transactions, 2011, 40(35), 8935-8940

Production Method 8

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Production Method 9

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Production Method 10

Reaction Conditions
1.1 Catalysts: 1H-Benzimidazolium, 1,3-bis[[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-… Solvents: Diethyl ether ;  2 min, 0 °C; 120 min, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(III) complexes bearing a bis(phenol)-functionalized benzimidazolium cation
Xia, Chong-Liang; et al, Organic & Biomolecular Chemistry, 2013, 11(46), 8135-8144

Production Method 11

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(12), 3686-3687

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  30 min, -40 °C; -40 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Expedient iron-catalyzed coupling of alkyl, benzyl, and allyl halides with arylboronic esters
Bedford, Robin B.; et al, Chemistry - A European Journal, 2014, 20(26), 7935-7938

Production Method 13

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Visible-Light-Promoted Iron-Catalyzed C(sp2)-C(sp3) Kumada Cross-Coupling in Flow
Wei, Xiao-Jing; et al, Angewandte Chemie, 2019, 58(37), 13030-13034

Production Method 14

Reaction Conditions
1.1 Reagents: Methanol ,  Magnesium Catalysts: Palladium Solvents: Methanol ;  24 h, 20 °C
Reference
Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc system
Mori, Akinori; et al, Chemistry - A European Journal, 2007, 13(5), 1432-1441

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  40 min, 50 °C
Reference
Palladium Nanoparticle-Decorated Porous Metal-Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions
Mohammadi, Leila ; et al, ACS Omega, 2023, 8(18), 16395-16410

Production Method 16

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ;  0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ;  6 h, 60 °C
Reference
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
Zhang, Yu; et al, Youji Huaxue, 2012, 32(4), 790-793

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,7-Diphenyl-1,10-phenanthroline Solvents: (±)-2-Butanol ;  10 min, rt
1.2 5 h, 60 °C
Reference
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides
Zhou, Jianrong; et al, Journal of the American Chemical Society, 2004, 126(5), 1340-1341

Production Method 18

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate
Reference
Cyclohexylation of benzene
Saha, Manoranjan; et al, Bangladesh Journal of Scientific and Industrial Research, 1998, 33(4), 532-534

Production Method 19

Reaction Conditions
Reference
Comparative study of alumina- and carbon-supported catalysts for hydrogenolysis and hydrogenation of model compounds and coal-derived liquids
Groot, Cornelis K.; et al, Industrial & Engineering Chemistry Product Research and Development, 1986, 25(4), 522-30

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (tin(IV) ion-exchanged or proton-exchanged) Solvents: Dichloromethane ;  1 h, reflux
Reference
Deoxygenation of tertiary and secondary benzylic alcohols into alkanes with triethylsilane catalyzed by solid acid tin(IV) ion-exchanged montmorillonite
Tandiary, Michael Andreas; et al, Tetrahedron Letters, 2014, 55(30), 4160-4162

Production Method 21

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane ,  Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 70 °C
Reference
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
Cook, Adam; et al, ACS Catalysis, 2021, 11(21), 13337-13347

Production Method 22

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Transformations of phenyl- and benzylcyclobutanes in the presence of aluminum bromide
Finkel'shtein, E. Sh.; et al, Neftekhimiya, 1980, 20(1), 75-81

Production Method 23

Reaction Conditions
1.1 Catalysts: Aluminum chloride
Reference
Friedel-Crafts alkylation reactions of benzene with amide bond containing compounds
Chung, Kun Hoe; et al, Tetrahedron Letters, 1994, 35(18), 2913-14

Production Method 24

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Benzene
Reference
Friedel-Crafts Cyclohexylation of Arenes with 1,3-dicyclohexylcarbodiimide (DCC)
Kim, Jae Nyoung; et al, Tetrahedron Letters, 1994, 35(6), 903-4

Production Method 25

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Diisobutylaluminum hydride ,  Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, iron(2+) salt (2:1) Solvents: Toluene ;  3 h, 2 bar, 20 °C
Reference
Alkene Hydrogenations by Soluble Iron Nanocluster Catalysts
Gieshoff, Tim N.; et al, Angewandte Chemie, 2017, 56(13), 3585-3589

Production Method 26

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Nickel Solvents: Isopropanol ;  6 h, 82 °C
Reference
Catalyzed transfer hydrogenation by 2-propanol for highly selective PAHs reduction
Philippov, A. A.; et al, Catalysis Today, 2021, 379, 15-22

Production Method 27

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Reference
Preparation of Raney nickel catalysts and their use under conditions comparable with those for platinum and palladium catalysts
Adkins, Homer; et al, Journal of the American Chemical Society, 1948, 70, 695-8

Production Method 28

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
Nakamura, Masaharu; et al, Synlett, 2005, (11), 1794-1798

Production Method 29

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
Nakamura, Masaharu; et al, Synlett, 2005, (11), 1794-1798

Production Method 30

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) ,  trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Solvents: Tetrahydrofuran ;  15 min, 25 °C
Reference
Cobalt(diamine)-Catalyzed Cross-coupling Reaction of Alkyl Halides with Arylmagnesium Reagents: Stereoselective Constructions of Arylated Asymmetric Carbons and Application to Total Synthesis of AH13205
Ohmiya, Hirohisa; et al, Journal of the American Chemical Society, 2006, 128(6), 1886-1889

Production Method 31

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C; 0 °C → rt
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ;  6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Cobalt-catalyzed cross-coupling reactions of aryl- and alkylaluminum derivatives with (hetero)aryl and alkyl bromides
Dilauro, Giuseppe; et al, Chemical Communications (Cambridge, 2021, 57(81), 10564-10567

Production Method 32

Reaction Conditions
1.1 Catalysts: Stereoisomer of bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazo… Solvents: Tetrahydrofuran ;  rt → -30 °C
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
Reference
Mechanistic Studies of Catalytic Carbon-Carbon Cross-Coupling by Well-Defined Iron NHC Complexes
Przyojski, Jacob A.; et al, ACS Catalysis, 2015, 5(10), 5938-5946

Production Method 33

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, (T-4)-tetrachloroferrate… Solvents: Diethyl ether ;  20 min, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
An efficient and recyclable iron(III)-containing imidazolium salt catalyst for cross-coupling of aryl Grignard reagents with alkyl halides
Yan, ChunHui; et al, Chinese Science Bulletin, 2012, 57(16), 1953-1958

Production Method 34

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  70 min, 70 °C
1.2 Catalysts: Ferrous chloride tetrahydrate ;  3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane ,  Water
Reference
An unprecedented iron-catalyzed cross-coupling of primary and secondary alkyl Grignard reagents with non-activated aryl chlorides
Perry, Marc C.; et al, Tetrahedron Letters, 2012, 53(33), 4436-4439

Production Method 35

Reaction Conditions
1.1 Reagents: Manganese Catalysts: 2,2′-Bipyridine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, rt
Reference
Nickel-catalyzed C-N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling
Yue, Huifeng; et al, Chemical Science, 2019, 10(16), 4430-4435

Production Method 36

Reaction Conditions
1.1 Reagents: Zinc Catalysts: 2,2′:6′,2′′-Terpyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ;  8 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Ni-catalyzed deaminative cross-electrophile coupling of katritzky salts with halides via C-N bond activation
Ni, Shengyang; et al, ChemRxiv, 2019, 1, 1-6

Production Method 37

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  60 min, 1 MPa, 40 °C
Reference
Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts
Guo, Zhiqiang; et al, RSC Advances, 2012, 2(8), 3477-3480

Production Method 38

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Graphene Solvents: Methanol ;  1 h, 1 bar, 60 °C
Reference
Highly-dispersed ultrafine Pt nanoparticles on graphene as effective hydrogenation catalysts
Sheng, Baoqiang; et al, RSC Advances, 2012, 2(13), 5520-5523

Production Method 39

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… Solvents: Water ;  73 min, 60 °C
Reference
Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C-C Coupling Reaction
Mohammadi, Leila; et al, ACS Omega, 2023, 8(9), 8505-8518

Production Method 40

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  73 min, 70 °C
Reference
Stabilization of Pd NPs over the surface of β-cyclodextrin incorporated UiO-66-NH2 for the C-C coupling reaction
Mohammadi, Leila; et al, RSC Advances, 2023, 13(25), 17143-17154

Production Method 41

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-(phenylamino)-N-(phenylmet… Solvents: Chloroform ;  2 h, 80 °C
Reference
(4-benzylcarbamoylphenyl)phenylammonium triflate (BCPPAT): a novel and efficient catalyst for Friedel-Crafts alkylation of aromatic compounds with benzyl or cyclohexyl alcohols
Lei, Ming; et al, Youji Huaxue, 2003, 23(5), 438-440

Phenylcyclohexane Raw materials

Phenylcyclohexane Preparation Products

Phenylcyclohexane Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:827-52-1)环己基苯
Order Number:LE25863149;LE16742
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:50
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:827-52-1)Cyclohexylbenzene
Order Number:sfd14772
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Phenylcyclohexane

Recent Advances in Phenylcyclohexane (827-52-1) Research: A Comprehensive Review

Phenylcyclohexane (CAS: 827-52-1) has garnered significant attention in the chemical, biological, and pharmaceutical research communities due to its versatile applications in drug discovery, material science, and synthetic chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of central nervous system (CNS) drugs and anti-inflammatory compounds. This research brief aims to summarize the latest findings, methodologies, and implications of studies involving Phenylcyclohexane, providing a concise yet comprehensive overview for professionals in the field.

One of the most notable advancements in the application of Phenylcyclohexane is its role in the synthesis of dopamine receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Phenylcyclohexane exhibit high affinity for D2 and D3 dopamine receptors, making them promising candidates for treating Parkinson's disease and schizophrenia. The study utilized molecular docking simulations and in vitro assays to validate the binding efficacy and selectivity of these derivatives, highlighting the compound's potential in CNS drug development.

In addition to its pharmacological applications, Phenylcyclohexane has been investigated for its utility in material science. Researchers at the Massachusetts Institute of Technology (MIT) recently reported the use of Phenylcyclohexane as a precursor for high-performance liquid crystals (LCs). The study, published in Advanced Materials, revealed that Phenylcyclohexane-based LCs exhibit exceptional thermal stability and electro-optical properties, making them suitable for next-generation display technologies and optoelectronic devices. These findings underscore the compound's versatility beyond traditional pharmaceutical applications.

Another groundbreaking study focused on the environmental impact and biodegradability of Phenylcyclohexane. Conducted by a team at the University of California, Berkeley, the research evaluated the compound's persistence in aquatic ecosystems and its potential toxicity to marine organisms. The results, published in Environmental Science & Technology, indicated that while Phenylcyclohexane is relatively stable under ambient conditions, certain microbial communities can degrade it into less harmful byproducts. This study provides critical insights for regulatory agencies and industries aiming to mitigate the environmental footprint of chemical manufacturing processes.

Looking ahead, the future of Phenylcyclohexane research appears promising, with several ongoing clinical trials and industrial applications in the pipeline. For instance, a Phase I clinical trial is currently evaluating the safety and pharmacokinetics of a Phenylcyclohexane-derived anti-inflammatory agent in healthy volunteers. Preliminary data suggest favorable bioavailability and minimal adverse effects, paving the way for further development. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the discovery of new Phenylcyclohexane-based therapeutics and materials.

In conclusion, Phenylcyclohexane (827-52-1) continues to be a focal point of interdisciplinary research, bridging gaps between chemistry, biology, and medicine. Its diverse applications—from CNS drug development to advanced materials—highlight its significance in modern science. As research progresses, it is imperative to maintain a balance between innovation and sustainability, ensuring that the benefits of Phenylcyclohexane are realized without compromising environmental or human health. This brief serves as a timely update for researchers and industry professionals seeking to stay abreast of the latest developments in this dynamic field.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:827-52-1)环己基苯
LE25863149;LE16742
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:827-52-1)Cyclohexylbenzene
sfd14772
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email